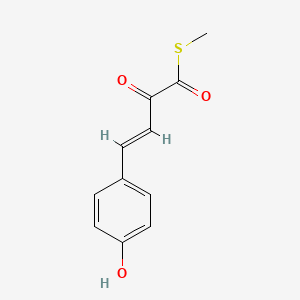
(E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate is an organic compound characterized by its unique structure, which includes a hydroxyphenyl group and a thioester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate typically involves the reaction of 4-hydroxybenzaldehyde with methyl thioglycolate under basic conditions to form the desired thioester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically isolated through distillation or other large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thioester linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the thioester linkage under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Thioester derivatives with various substituents.
Applications De Recherche Scientifique
(E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the thioester linkage can undergo hydrolysis to release active thiol-containing compounds. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Hydroxyphenylazo)benzoic acid: Shares the hydroxyphenyl group but differs in its azo linkage.
4-(4-Hydroxyphenyl)-2,2,4-trimethyl-7,8-benzothiachroman: Contains a similar hydroxyphenyl group but has a more complex fused-ring structure.
Uniqueness
(E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate is unique due to its specific combination of a hydroxyphenyl group and a thioester linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H10O3S |
|---|---|
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
S-methyl (E)-4-(4-hydroxyphenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H10O3S/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7,12H,1H3/b7-4+ |
Clé InChI |
HPIFGPQAZDFWGU-QPJJXVBHSA-N |
SMILES isomérique |
CSC(=O)C(=O)/C=C/C1=CC=C(C=C1)O |
SMILES canonique |
CSC(=O)C(=O)C=CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)
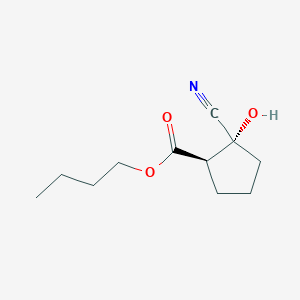
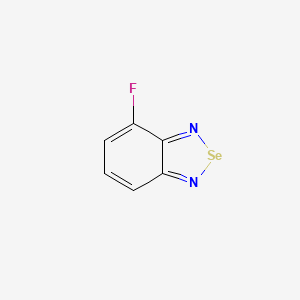
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)
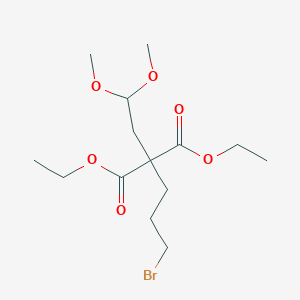
![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)
![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)
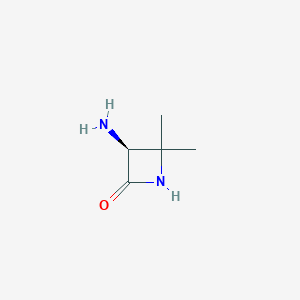
![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
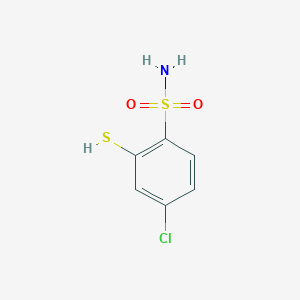
![1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12522517.png)

![1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane](/img/structure/B12522523.png)

